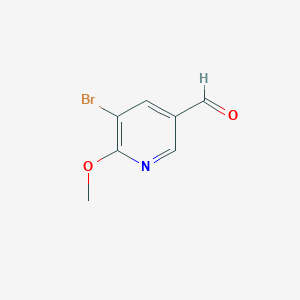

5-Bromo-6-methoxynicotinaldehyde

Overview

Description

The compound 5-Bromo-6-methoxynicotinaldehyde is a chemical of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups and structural features are discussed, which can provide insights into the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including regioselective bromination and nucleophilic substitution reactions. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar substitution pattern to this compound, was achieved through a multi-step process involving methoxylation, oxidation, and bromination steps, yielding the final product in 67% overall yield . This suggests that the synthesis of this compound could potentially be accomplished through similar synthetic routes, with careful consideration of regioselectivity and functional group compatibility.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been characterized using various spectroscopic techniques. For example, the structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide was determined, revealing a non-planar molecule with a trans configuration around the C=N bond and an intramolecular hydrogen bond . Additionally, the supramolecular architecture of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was studied, showing strong intermolecular hydrogen bonds and weak Br⋯Br contacts . These findings indicate that this compound may also exhibit interesting structural features and intermolecular interactions that could be relevant for its reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of bromo- and methoxy-substituted compounds is influenced by the presence of these functional groups. Bromine is a good leaving group, which can facilitate nucleophilic substitution reactions, while the methoxy group can stabilize adjacent positive charges through resonance, influencing the site of electrophilic attack. The synthesis of heterocycles from 5-bromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones demonstrates the utility of bromo- and methoxy-substituted compounds in constructing complex molecular architectures . Similarly, the synthesis of 5-methoxy-6-bromoindoles highlights the role of these substituents in the preparation of biologically active molecules . These studies suggest that this compound could undergo a variety of chemical reactions, making it a versatile intermediate for further synthetic elaboration.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of bromine and methoxy groups is likely to influence the compound's boiling point, solubility, and density. The electronic effects of these substituents will also affect the compound's UV-Visible absorption, NMR chemical shifts, and reactivity towards electrophiles and nucleophiles. For example, the detailed vibrational assignments and electronic properties of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole were investigated using spectroscopic techniques and computational methods, providing insights into the influence of substituents on the compound's properties . These analyses can be applied to predict the behavior of this compound in various chemical environments and its potential interactions with biological targets.

Scientific Research Applications

Metabolic Pathways in Rats

The metabolism of psychoactive phenethylamines in rats, such as 4-bromo-2,5-dimethoxyphenethylamine, was studied to understand the metabolic pathways. The research found several metabolites, suggesting at least two metabolic pathways. This study provides insight into the metabolic processing of related compounds, including 5-Bromo-6-methoxynicotinaldehyde in biological systems (Kanamori et al., 2002).

Polymer-Silica Composites

Research on the incorporation of π-Conjugated Polymer into silica involved the synthesis of various compounds, including those with methoxy and bromo groups. This work is relevant for understanding how this compound might interact in complex chemical systems (Kubo et al., 2005).

Drug Discovery and Synthesis Improvement

The compound 5-bromo-2-methylamino-8-methoxyquinazoline, related to this compound, was synthesized more efficiently through a telescoping process. This research highlights the importance of optimizing synthesis routes in drug discovery and could be applied to the synthesis of this compound (Nishimura & Saitoh, 2016).

Spectroscopic and Molecular Studies

Spectroscopic studies (FT-IR and FT-Raman) on 5-bromo-2-methoxybenzaldehyde, a compound structurally similar to this compound, provide insights into its electronic properties and molecular stability. Such studies are crucial for understanding the behavior of similar compounds in various conditions (Balachandran, Santhi, & Karpagam, 2013).

Photolabile Protecting Group for Aldehydes

Research into photolabile protecting groups for aldehydes, such as 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, demonstrates the potential of bromo and methoxy substituted compounds in protecting sensitive functional groups in various chemical reactions (Lu et al., 2003).

Transformation by Anaerobic Bacteria

Studies on the transformation of halogenated aromatic aldehydes, including bromo and methoxy-substituted compounds, by anaerobic bacteria provide insights into environmental and biotechnological applications of similar compounds (Neilson et al., 1988).

properties

IUPAC Name |

5-bromo-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMXWVKBXMBEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496057 | |

| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65873-73-6 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

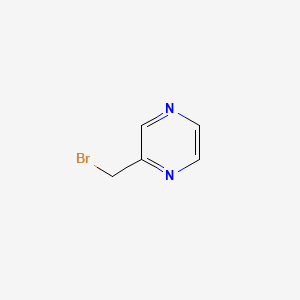

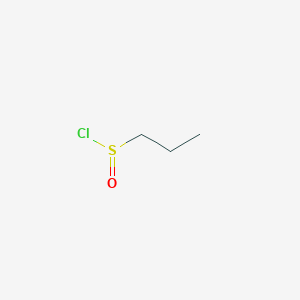

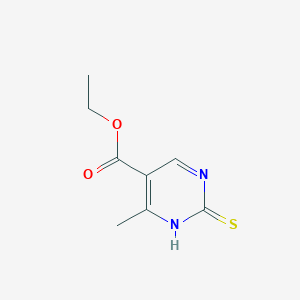

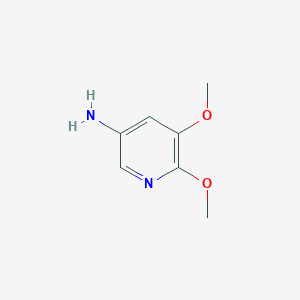

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)